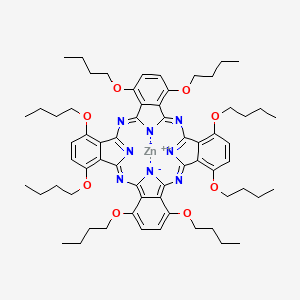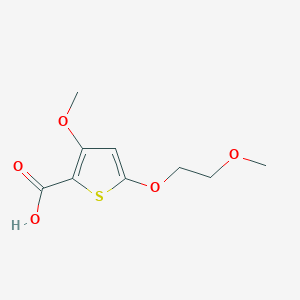
Nickel(II) peroxide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(II) peroxide hydrate, with the chemical formula NiO₂·xH₂O, is a compound containing nickel in the +2 oxidation state. It consists of nickel ions (Ni²⁺) coordinated with peroxide ions (O₂²⁻) and water molecules. The value of ‘x’ in the formula represents the variable number of water molecules associated with the compound. This compound is a solid material that can be synthesized and has several interesting properties.
Preparation Methods
a. Synthetic Routes
There are several methods to synthesize nickel(II) peroxide hydrate:
Direct Reaction: this compound can be prepared by reacting nickel(II) salts (such as nickel sulfate or nickel chloride) with hydrogen peroxide (H₂O₂).
Precipitation: Mixing a solution of a nickel(II) salt with an alkaline solution (such as sodium hydroxide) can lead to the precipitation of nickel(II) hydroxide, which can then be oxidized to form the peroxide hydrate.
Hydrothermal Synthesis: High-temperature and high-pressure hydrothermal conditions can be used to prepare this compound.
b. Industrial Production
Industrial production methods for this compound are not widely documented. laboratory-scale synthesis methods can be scaled up for industrial applications.
Chemical Reactions Analysis
Nickel(II) peroxide hydrate undergoes various chemical reactions:
Oxidation: It can act as an oxidizing agent, releasing oxygen gas (O₂) upon decomposition.
Reduction: Under certain conditions, it can be reduced to form nickel(II) hydroxide or other nickel compounds.
Substitution: this compound can participate in ligand exchange reactions, where water molecules are replaced by other ligands.
Common reagents and conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Reducing agents such as hydrazine or sodium borohydride.
Substitution: Various ligands (e.g., ammonia, chloride ions).
Major products:
- Upon decomposition, this compound yields nickel(II) hydroxide (Ni(OH)₂) and oxygen gas.
Scientific Research Applications
Nickel(II) peroxide hydrate finds applications in:
Battery Manufacturing: It can be used as a cathode material in rechargeable batteries.
Catalysis: As a catalyst in various chemical reactions.
Materials Science: Studying its properties and behavior in different environments.
Mechanism of Action
The exact mechanism of action for nickel(II) peroxide hydrate’s effects is not well-documented. its role as a catalyst and its redox properties contribute to its functionality in various applications.
Comparison with Similar Compounds
Nickel(II) peroxide hydrate is unique due to its peroxide ligands. Similar compounds include:
Nickel(II) oxide (NiO): Lacks peroxide ligands.
Nickel(II) hydroxide (Ni(OH)₂): Contains hydroxide ligands but no peroxide.
Nickel(II) acetate (Ni(CH₃COO)₂): Different ligands and properties.
Properties
CAS No. |
86676-91-7 |
|---|---|
Molecular Formula |
H4NiO3 |
Molecular Weight |
110.724 g/mol |
IUPAC Name |
hydrogen peroxide;nickel;hydrate |
InChI |
InChI=1S/Ni.H2O2.H2O/c;1-2;/h;1-2H;1H2 |
InChI Key |
FDEQIQCNKZPJQR-UHFFFAOYSA-N |
Canonical SMILES |
O.OO.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)













